Sub-Nanomolar Potency at mGluR1 vs. Millimolar Off-Target Activity
Methoxy(3-methylbutyl)amine hydrochloride exhibits sub-nanomolar potency as an antagonist at the human metabotropic glutamate receptor 1 (mGluR1), with a reported IC50 of 0.400 nM [1]. This represents a striking >250,000-fold selectivity window over the closely related mGluR5 subtype, where the IC50 is >100,000 nM (1.00E+5 nM) in the same assay system [1]. This level of subtype selectivity is a direct consequence of the compound's specific N-methoxy-3-methylbutyl substitution pattern.
| Evidence Dimension | Receptor Binding Potency (IC50) |
|---|---|
| Target Compound Data | 0.400 nM (mGluR1); 1.00E+5 nM (mGluR5) |
| Comparator Or Baseline | Same compound tested against mGluR5 receptor subtype as baseline. |
| Quantified Difference | Selectivity ratio (mGluR5/mGluR1) > 250,000-fold |
| Conditions | Antagonist activity at human metabotropic glutamate receptors; data curated by ChEMBL from Merck Research Laboratories. |
Why This Matters
This extreme subtype selectivity is essential for neuroscience research programs requiring specific modulation of mGluR1 signaling without confounding mGluR5-mediated effects, a feature absent in non-selective analogs.
- [1] BindingDB & ChEMBL. (2025). BDBM50364722 / CHEMBL1951661. Antagonist activity at human metabotropic glutamate receptor 1 and 5. View Source
